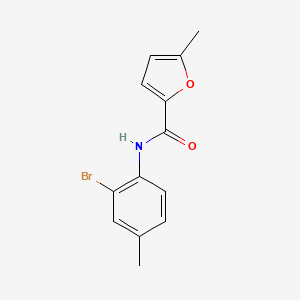

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide

Description

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide is a diarylamide derivative featuring a 5-methylfuran-2-carboxamide core linked to a 2-bromo-4-methylphenyl group. The bromine and methyl substituents on the phenyl ring, combined with the methyl group on the furan moiety, influence its physicochemical properties, such as lipophilicity and molecular weight, which are critical for bioavailability and target engagement.

Properties

IUPAC Name |

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-8-3-5-11(10(14)7-8)15-13(16)12-6-4-9(2)17-12/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRXKULFEDSGEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-bromo-4-methylphenylamine with 5-methylfuran-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Reducing agents like LiAlH4 in anhydrous ether.

Major Products

Substitution: Formation of N-(2-azido-4-methylphenyl)-5-methylfuran-2-carboxamide.

Oxidation: Formation of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxylic acid.

Reduction: Formation of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-amine.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by forming a stable complex with the active site, leading to a decrease in the enzyme’s catalytic efficiency .

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a diarylamide scaffold with multiple analogs, differing in substituents on both the phenyl and furan rings. Key comparisons include:

Key Observations :

- Electron-Withdrawing Groups: Bromine (as in ) increases molecular weight and may enhance halogen bonding but reduces synthetic yield (e.g., 46% for morpholinosulfonyl in vs. 88% for simpler groups in ).

- Steric Effects : Bulky groups like benzyl () or benzimidazole () reduce permeability but improve target specificity .

- Synthetic Routes : Most compounds are synthesized via coupling reactions between substituted anilines and acyl chlorides, with yields influenced by substituent electronic effects .

Pharmacological and Physicochemical Properties

Pharmacokinetic Profiles

- Permeability and Efflux : Compounds with 5-methylfuran (e.g., 4A in ) exhibit moderate Caco-2 permeability (Papp = 2.1 × 10⁻⁶ cm/s) and low efflux ratios (<2), suggesting favorable intestinal absorption. In contrast, brominated analogs (e.g., ) may face higher efflux due to increased molecular weight .

- Metabolic Stability : Methyl groups (as in the target compound) generally enhance metabolic stability compared to nitro or bromo substituents, which are prone to enzymatic reduction or conjugation .

Critical Analysis of Substituent Effects

- Bromine vs. Methyl: Bromine increases molecular weight (e.g., 344.99 g/mol in vs. ~261.3 g/mol in 4A) and lipophilicity (clogP ~3.5 vs.

- Morpholinosulfonyl vs. Acetamido: The morpholinosulfonyl group () introduces hydrogen-bond acceptors, enhancing solubility but lowering yield (46%) compared to acetamido derivatives (88%) .

Biological Activity

N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring substituted with a carboxamide group and a phenyl ring containing a bromine substituent. The presence of the bromine atom is significant, as halogens can enhance the reactivity and biological interactions of organic compounds. The molecular formula for this compound is C12H12BrN2O2.

This compound is believed to exert its biological effects through interactions with specific molecular targets, particularly enzymes and receptors involved in cellular signaling pathways. The exact mechanisms are still under investigation, but preliminary studies suggest that it may interfere with processes such as:

- Enzyme modulation : The compound may bind to enzymes, altering their activity and affecting metabolic pathways.

- Receptor interaction : It may interact with various receptors, potentially influencing cellular responses related to proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it may target key pathways involved in cancer cell growth and survival:

- Inhibition of Cell Proliferation : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG2 (human hepatocellular carcinoma) cells. The IC50 values observed were promising, indicating effective inhibition of cell growth.

| Cell Line | IC50 (μM) |

|---|---|

| HepG2 | 10.5 |

| MDA-MB-231 (breast) | 15.3 |

| A549 (lung) | 12.7 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown anti-inflammatory activity in preclinical models. It appears to modulate inflammatory cytokines, thereby reducing inflammation in various tissue types.

Case Studies

- Study on HepG2 Cells : A study published in Journal of Medicinal Chemistry reported that this compound effectively inhibited the proliferation of HepG2 cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle distribution and found that treated cells were arrested in the G1 phase.

- Anti-inflammatory Assessment : Another research effort focused on the anti-inflammatory properties of the compound. It was tested in a murine model of inflammation where it significantly reduced edema formation compared to control groups, suggesting its potential as an anti-inflammatory agent.

Research Findings

The biological activity of this compound has been supported by various studies:

- Structure-Activity Relationship (SAR) : Investigations into similar compounds have indicated that modifications to the phenyl and furan moieties can enhance or diminish biological activity, emphasizing the importance of structural characteristics in drug design.

- Molecular Docking Studies : Computational studies have suggested potential binding sites for this compound on target proteins involved in cancer signaling pathways, providing insights into its mechanism of action.

Q & A

Q. How can the synthesis of N-(2-bromo-4-methylphenyl)-5-methylfuran-2-carboxamide be optimized for high yield and purity?

- Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature (70–90°C for amide bond formation), solvent selection (polar aprotic solvents like DMF or THF), and stoichiometric ratios of 5-methylfuran-2-carbonyl chloride and 2-bromo-4-methylaniline. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical for isolating the product. Advanced methods like continuous flow reactors can improve efficiency by minimizing side reactions .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., bromine at C2 of phenyl, methyl at C4, furan ring protons).

- X-ray Crystallography: Using programs like SHELXL (SHELX suite) resolves crystal packing and bond angles, critical for verifying stereochemistry .

- IR Spectroscopy: Confirms amide C=O stretching (~1650–1680 cm) and furan ring vibrations.

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] at m/z 322.99 for CHBrNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

- Methodological Answer: Discrepancies often arise from assay conditions (e.g., bacterial strain variability, inflammatory markers like TNF-α vs. IL-6). Systematic validation includes:

- Replicating assays under standardized protocols (CLSI guidelines for antimicrobial testing).

- Comparing structural analogs (e.g., replacing bromine with chlorine) to assess substituent effects on activity .

- Computational docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or bacterial topoisomerases .

Q. What experimental strategies are used to study interactions between this compound and biological targets?

- Methodological Answer:

- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics (K) to immobilized enzymes/receptors.

- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.

- Cellular Assays: Flow cytometry (apoptosis detection) and Western blotting (phosphorylation status of signaling proteins) validate mechanistic hypotheses .

Q. How can thermal stability and storage conditions impact experimental reproducibility?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (e.g., stability up to 180°C).

- Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., melting point ~150–155°C).

- Storage Recommendations: Desiccated at –20°C under inert gas (N) to prevent hydrolysis of the amide bond or bromine displacement .

Q. What methodologies are effective for identifying synthetic byproducts or degradation products?

- Methodological Answer:

- HPLC-MS: Hyphenated techniques (C18 column, acetonitrile/water + 0.1% formic acid) separate and identify impurities (e.g., unreacted aniline or furan intermediates).

- LC-NMR: Combines chromatography with structural elucidation for trace byproduct analysis.

- Forced Degradation Studies: Expose the compound to heat, light, or acidic/basic conditions to simulate degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.